Atorvastatin calcium trihydrate

Übersicht

Beschreibung

Atorvastatin calcium trihydrate is a statin medication widely used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a calcium salt form of atorvastatin, which is a selective, competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the production of cholesterol in the liver. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, while increasing high-density lipoprotein (HDL) cholesterol levels .

Wirkmechanismus

- HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in lipid metabolism and cholesterol synthesis .

- Reduced cholesterol synthesis leads to decreased LDL levels, mitigating the risk of cardiovascular disease .

- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability and efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Atorvastatin Calcium Trihydrate competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Cellular Effects

This compound exerts vasculoprotective effects independent of its lipid-lowering properties . These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress . It also has been shown to affect proliferation, migration, and survival of cancer cells .

Molecular Mechanism

This compound works by inhibiting HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .

Temporal Effects in Laboratory Settings

This compound does not present interactions with excipients when stored under ambient conditions for 2 months . Under thermal stress, it presents interactions with sorbitol . The thermal effects of this compound on heating have been studied .

Dosage Effects in Animal Models

The release of this compound in porous tablets was found to be substantially greater than the marketed product . This suggests that the effects of the product may vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the HMG-CoA reductase pathway . By inhibiting this enzyme, it affects the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .

Transport and Distribution

This compound is highly bound to plasma proteins, and over 98% of the administered dose is found in a bound form . This suggests that it is transported and distributed within cells and tissues through binding to plasma proteins.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the liver where it inhibits the production of cholesterol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of atorvastatin calcium trihydrate involves several synthetic steps. The process typically starts with the synthesis of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route includes the following steps:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction.

Introduction of Functional Groups: Various functional groups, such as fluorophenyl and phenylcarbamoyl, are introduced through substitution reactions.

Formation of the Calcium Salt: The final step involves the formation of the calcium salt by reacting the intermediate with calcium ions under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves the crystallization of the compound from a mixed solvent system. The crude product is refined and crystallized to obtain high-purity this compound crystals. This method ensures the removal of impurities and provides a stable and reliable crystallization process suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Atorvastatin calcium trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and organometallic reagents are frequently used in substitution reactions

Major Products: The major products formed from these reactions include various intermediates and the final this compound compound. The specific products depend on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Atorvastatin calcium trihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving statins and their chemical properties.

Biology: Research on this compound focuses on its effects on cellular processes, including cholesterol metabolism and gene expression.

Medicine: The compound is extensively studied for its therapeutic effects in treating hyperlipidemia and preventing cardiovascular diseases. .

Industry: this compound is used in the pharmaceutical industry for the development of lipid-lowering medications and formulations

Vergleich Mit ähnlichen Verbindungen

- Simvastatin: Another widely used statin with similar cholesterol-lowering effects.

- Lovastatin: The first statin to be approved for clinical use.

- Pravastatin: Known for its hydrophilic nature and lower risk of drug interactions.

- Rosuvastatin: A potent statin with a long half-life.

- Fluvastatin: A statin with a shorter half-life and lower potency compared to atorvastatin .

Eigenschaften

CAS-Nummer |

344423-98-9 |

|---|---|

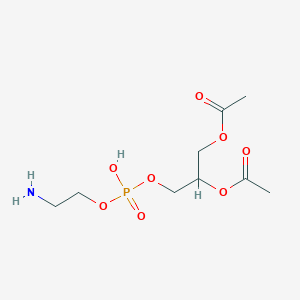

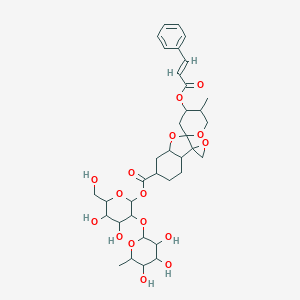

Molekularformel |

C33H37CaFN2O6 |

Molekulargewicht |

616.7 g/mol |

IUPAC-Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |

InChI |

InChI=1S/C33H35FN2O5.Ca.H2O/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/t26-,27-;;/m1../s1 |

InChI-Schlüssel |

IHXNSKSKVAAEPI-AJUXDCMMSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

Isomerische SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |

Kanonische SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |

melting_point |

159.1 - 190.6 °C |

Key on ui other cas no. |

344423-98-9 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

344920-08-7 |

Löslichkeit |

Practically insoluble |

Synonyme |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Atorvastatin calcium trihydrate acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition effectively reduces cholesterol production, leading to lower cholesterol levels in the bloodstream.

ANone: [, ] The compound is composed of two atorvastatin anions, one calcium ion, and three water molecules. It crystallizes in the triclinic crystal system, belonging to space group P1. Key structural features include a hydrophilic layer and a triple-layer arrangement with atorvastatin anions.

ANone: [] The molecular formula is (C33H34FN2O5)2Ca(H2O)3, and the molecular weight is 1209.42 g/mol.

ANone: [, ] The stability of this compound can be affected by factors like temperature and humidity. Co-amorphous formulations with excipients like probucol have demonstrated improved stability against crystallization compared to the pure amorphous form. []

ANone: [, ] this compound exhibits poor water solubility, posing challenges for oral drug delivery and potentially limiting its bioavailability.

ANone: [, , ] Research has explored various formulation approaches, including self-microemulsifying drug delivery systems (SMEDDS), solid dispersions with polymers like croscarmellose sodium, and co-amorphous systems with excipients like probucol. These strategies aim to enhance the drug's solubility and dissolution rate, potentially improving its bioavailability.

ANone: [, , ] Several techniques are employed, including:

- High-Performance Thin-Layer Chromatography (HPTLC) with densitometry: For quantitative analysis and detection of substandard products. []

- Powder X-Ray Diffraction (PXRD): Used to analyze crystal structure and identify different polymorphic forms. [, , , ]

- Differential Scanning Calorimetry (DSC): To study thermal behavior, including melting point and phase transitions. [, , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and potential drug-excipient interactions. [, , , ]

- Scanning Electron Microscopy (SEM): To visualize the morphology and surface characteristics of drug particles. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 13C and 43Ca solid-state): To investigate local structure and interactions within the compound. [, ]

ANone: [, , , ] Yes, several delivery systems are being investigated to enhance its therapeutic efficacy:

- Self Microemulsifying Drug Delivery Systems (SMEDDS): These systems improve solubility and dissolution, potentially enhancing oral bioavailability. []

- Microneedle Arrays: Offer a minimally invasive approach for transdermal delivery of this compound, potentially circumventing some oral bioavailability challenges. []

- Nanofibrous Polymeric Membranes: This technology enables local drug delivery, particularly useful for inflammatory conditions like rheumatic joint or periodontal lesions. []

ANone: [, , , , ] Numerous approaches are utilized to overcome its limitations:

- Solid Dispersions: Incorporating the drug into a polymer matrix (e.g., croscarmellose sodium, microcrystalline cellulose) can improve dissolution and bioavailability. [, ]

- Co-amorphous Systems: Forming co-amorphous mixtures with excipients like probucol can enhance both solubility and stability. []

- Cyclodextrin Inclusion Complexes: This method involves encapsulating the drug molecule within cyclodextrin cavities to improve solubility and stability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)